(E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenacyl (E)-3-(3-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c19-16(14-6-2-1-3-7-14)12-23-17(20)10-9-13-5-4-8-15(11-13)18(21)22/h1-11H,12H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWFEIFDFQEWGI-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816354 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate can be achieved through several synthetic routes. One common method involves the esterification of 2-oxo-2-phenylethyl alcohol with (2E)-3-(3-nitrophenyl)prop-2-enoic acid. This reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions.
Another synthetic route involves the Claisen-Schmidt condensation of benzaldehyde with 3-nitroacetophenone, followed by esterification with 2-oxo-2-phenylethyl alcohol. This method requires the use of a base, such as sodium hydroxide, and is typically carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as zeolites or metal-organic frameworks, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated, alkylated, or nitrated derivatives.
Scientific Research Applications
Chemistry
(E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate serves as a building block in organic synthesis. It is used in various chemical reactions due to its electrophilic nature, allowing it to participate in:
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : Nitro groups can be reduced to amines or hydroxylamines.
- Substitution Reactions : The phenyl groups can undergo electrophilic or nucleophilic substitutions.
Biology
Research has indicated potential biological activities of this compound, including:
- Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains.
- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise, suggesting mechanisms involving enzyme inhibition and receptor binding.
Medicine
The compound is being explored for therapeutic applications, particularly in drug development. Its mechanisms of action may include:
- Enzyme Inhibition : Targeting specific metabolic pathways.
- Receptor Interaction : Modulating signal transduction pathways.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals, dyes, and polymers. Its unique chemical structure allows it to serve as an intermediate in synthesizing complex materials.
Table 1: Summary of Biological Activities
| Activity Type | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induced apoptosis in certain cancer cell lines |
Table 2: Synthesis Methods Comparison
| Method | Yield (%) | Reaction Conditions |
|---|---|---|
| Esterification | 85 | Reflux with sulfuric acid |
| Claisen-Schmidt Condensation | 75 | Elevated temperature with NaOH |
Mechanism of Action
The mechanism of action of (E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors and modulating signal transduction pathways.
DNA Interaction: Interacting with DNA and affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Antiproliferative Activity
(a) 2-Oxo-2-phenylethyl(2E)-3-[4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enoate
- Structure : Differs by having a 4-(2-oxo-2-phenylethoxy)phenyl substituent instead of 3-nitrophenyl.
- Activity: Demonstrated superior antiproliferative activity compared to doxorubicin in U-87 (glioblastoma), U-138 MG (glioblastoma), and H1299 (lung carcinoma) cell lines.
(b) (E)-2-oxo-2-phenylethyl 3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)acrylate
- Structure : Contains a 3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl group.
- Activity : Exhibited 92.0% growth inhibition against KG-1 (acute myeloid leukemia) cells, highlighting selectivity. The methoxy group may modulate electron density, affecting target binding .
(c) Ethyl 3-nitrocinnamate
- Structure : Simpler ethyl ester with a 3-nitrophenyl acrylate backbone.
- Ethyl esters generally exhibit lower lipophilicity, reducing cellular uptake .
Substituent Effects on Bioactivity
Biological Activity
(E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process, often starting from commercially available precursors. The compound can be synthesized through a Knoevenagel condensation reaction followed by subsequent modifications. This method allows for the introduction of various functional groups that can enhance biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, derivatives with nitro groups demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Nitro Compound A | 8.25 | S. aureus |
| Nitro Compound B | 10.5 | E. coli |
| This compound | TBD | TBD |
The presence of the nitro group in the structure is often associated with increased antibacterial efficacy, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Cytotoxicity and Anticancer Activity
In vitro studies have indicated that similar acrylate compounds exhibit cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through various pathways, including oxidative stress and DNA damage.
Research findings demonstrate varying degrees of cytotoxicity across different cancer cell lines:
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial properties of several nitro-substituted acrylates, including this compound. The results indicated a strong correlation between the nitro group position and the compound's efficacy against Gram-positive bacteria. The study concluded that structural modifications could enhance antibacterial properties significantly.
Study on Cytotoxic Effects
Another investigation focused on the cytotoxic effects of acrylate derivatives on breast cancer cells. The study found that compounds with electron-withdrawing groups, such as nitro and halogens, showed increased potency against MCF-7 cells, suggesting that these modifications could improve therapeutic outcomes in cancer treatment.
Q & A
Q. What are the challenges in analyzing dynamic processes like keto-enol tautomerism in this compound using NMR?
- Methodology : Use variable-temperature NMR (25–60°C) to observe equilibrium shifts. In DMSO-d₆, enol tautomers show broad OH peaks (δ 12–14 ppm), while keto forms exhibit sharp carbonyl signals. 2D EXSY experiments quantify exchange rates, revealing stabilization by intramolecular H-bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
